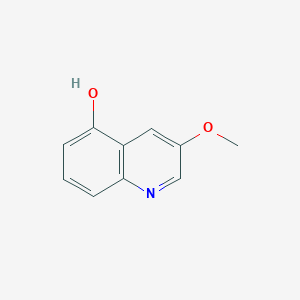

3-Methoxyquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZTTWEBOCJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Methoxyquinolin-5-ol

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 3-methoxyquinolin-5-ol. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for characterizing complex heterocyclic molecules. The narrative emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a self-validating and authoritative approach.

Introduction: The Quinoline Scaffold and the Analytical Challenge

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The precise substitution pattern on this bicyclic heterocycle is critical to its biological activity. This compound presents a classic analytical challenge: the unambiguous assignment of substituent positions and the complete characterization of the molecule's spectroscopic fingerprint. This guide will walk through a multi-technique approach, integrating mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and culminating in the definitive proof of structure through X-ray crystallography.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to establish the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be [M+H]⁺.

-

Data Analysis: From the measured mass-to-charge ratio (m/z) of the [M+H]⁺ ion, use the instrument's software to calculate the most probable elemental compositions. For this compound (C₁₀H₉NO₂), the expected exact mass of the neutral molecule is 175.0633 g/mol . The protonated molecule [C₁₀H₁₀NO₂]⁺ should have an m/z of 176.0706.

Once the molecular formula is confirmed, the degree of unsaturation (DoU) can be calculated using the following formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₀H₉NO₂, the DoU is 10 + 1 - (9/2) + (1/2) = 7. This high degree of unsaturation is consistent with the bicyclic aromatic quinoline ring system.

Chapter 2: Fragmentation Analysis - Unveiling Structural Motifs with Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides valuable insights into the molecule's structure by inducing fragmentation and analyzing the resulting daughter ions.[4][5] The fragmentation pattern of methoxyquinolines can be particularly informative.[6]

Logical Workflow for MS/MS Analysis

Caption: Fragmentation pathway of a methoxyquinolinol.

Expected Fragmentation of this compound

The fragmentation of methoxyquinolines often involves the loss of the methyl group, carbon monoxide, or formaldehyde from the methoxy substituent.[6] The quinoline ring itself can undergo cleavage with the loss of hydrogen cyanide.[6]

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| 176.0706 | 161.0475 | •CH₃ (15.0231) | Presence of a methyl group |

| 176.0706 | 148.0601 | CO (28.0105) | Likely from the quinoline ring or hydroxyl group |

| 176.0706 | 146.0599 | CH₂O (30.0106) | Characteristic of a methoxy group |

| 176.0706 | 149.0680 | HCN (27.0026) | Characteristic of the quinoline ring |

Chapter 3: The Cornerstone of Elucidation - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete assignment of all proton and carbon signals.[9][10]

¹H NMR Spectroscopy: Proton Environment and Coupling

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicities). For this compound, we expect to see signals for the methoxy group protons and the aromatic protons on the quinoline ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] This is invaluable for tracing out the connectivity of the protons on the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[12] This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds.[12] This is the key experiment for piecing together the entire molecular structure by connecting fragments and identifying quaternary carbons.

Integrated NMR Analysis Workflow

Caption: Integrated workflow for NMR-based structure elucidation.

Predicted NMR Data for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| 2 | ~8.5 (d) | ~145 | H2 to C4, C8a; H4 to C2 |

| 3 | - | ~150 | OCH₃ to C3 |

| 4 | ~7.2 (d) | ~110 | H4 to C2, C5, C8a; H2 to C4 |

| 5 | - | ~155 | H6 to C5, C7, C8a; H4 to C5 |

| 6 | ~7.0 (d) | ~115 | H6 to C5, C8, C8a; H7 to C6 |

| 7 | ~7.4 (t) | ~130 | H7 to C5, C8a; H6 to C7; H8 to C7 |

| 8 | ~7.2 (d) | ~120 | H8 to C6, C7, C8a; H7 to C8 |

| 4a | - | ~125 | H4 to C4a; H5 protons to C4a |

| 8a | - | ~140 | H2 to C8a; H4 to C8a; H8 to C8a |

| OCH₃ | ~3.9 (s) | ~56 | OCH₃ to C3 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

COSY: Run a standard gradient-selected COSY experiment.

-

HSQC: Acquire a gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.

-

HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

-

Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combined data to assemble the structure as outlined in the workflow diagram.

Chapter 4: Definitive Proof - Single Crystal X-ray Crystallography

While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15]

Crystallography Workflow

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Validation: The final structure should be validated using standard crystallographic metrics (e.g., R-factor).

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following the logical progression from determining the molecular formula with HRMS, to piecing together the molecular framework with a suite of 1D and 2D NMR experiments, and finally confirming the structure with X-ray crystallography, researchers can have absolute confidence in their results. This self-validating methodology ensures the scientific integrity required for advancing research and development in fields where quinoline-based molecules play a critical role.

References

-

ResearchGate. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

-

MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

-

MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]

-

RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

ResearchGate. (2011). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.

-

YouTube. (2020). target proteins & x-ray crystallography. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

-

SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

-

National Institutes of Health. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

PubMed. (n.d.). X-ray crystallography in drug discovery. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

YouTube. (2023). x-ray crystallography & cocrystals of targets & ligands. Retrieved from [Link]

-

YouTube. (2016). Frank von Delft: X rays for drug discovery. Retrieved from [Link]

Sources

- 1. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide on the Theoretical Properties of 3-Methoxyquinolin-5-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive analysis of the theoretical properties of 3-Methoxyquinolin-5-ol, a heterocyclic compound of interest in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous approved therapeutic agents.[1][2][3][4][5] This document delineates the molecule's structural, spectroscopic, and quantum chemical characteristics, offering a foundational understanding for future research and development. Furthermore, it explores a postulated biological mechanism of action, proposes a viable synthetic route, and outlines a workflow for its analytical characterization. The insights presented herein are intended to catalyze further investigation into this compound as a potential lead compound in drug discovery programs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of therapeutic agents due to its broad spectrum of biological activities.[1][2][3][4][5] Derivatives of this scaffold have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

This compound features two key functional groups: a methoxy group at the 3-position and a hydroxyl group at the 5-position. The methoxy group can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[6] This unique combination of substituents suggests that this compound may possess novel biological activities worthy of investigation.

Physicochemical and Theoretical Properties of this compound

A thorough understanding of a molecule's theoretical properties is fundamental to predicting its behavior in biological systems and guiding experimental design.

Molecular Structure and Descriptors

The chemical formula for this compound is C10H9NO2. Its structure consists of a quinoline core with a methoxy (-OCH3) group attached to carbon 3 and a hydroxyl (-OH) group attached to carbon 5.

Below is a table summarizing key computationally predicted molecular descriptors for this compound. These values are essential for preliminary assessment of the compound's drug-like properties.

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 175.18 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 1.8 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane permeation. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding with target proteins. |

| Hydrogen Bond Acceptors | 3 (N, O in -OH, O in -OCH3) | Multiple sites for hydrogen bonding can contribute to target binding affinity. |

| Topological Polar Surface Area (TPSA) | 42.8 Ų | A TPSA of less than 140 Ų is associated with good cell permeability. |

| pKa (acidic) | ~9.5 (for the hydroxyl group) | Predicts the ionization state of the molecule at physiological pH. |

| pKa (basic) | ~4.5 (for the quinoline nitrogen) | Predicts the ionization state of the molecule at physiological pH. |

Predicted Spectroscopic Profile

While experimental data is the gold standard, theoretical spectroscopic predictions are invaluable for compound identification and characterization.[7][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy protons (likely around 3.9-4.1 ppm), and a singlet for the hydroxyl proton (chemical shift can be variable). The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum would exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the methoxy and hydroxyl groups.

-

IR (Infrared) Spectroscopy: The theoretical IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy and hydroxyl groups (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The predicted mass spectrum would show a molecular ion peak [M]+ at m/z 175.06, with a prominent [M+H]+ peak at m/z 176.07 in positive ion mode.

Quantum Chemical Analysis

Quantum chemical calculations provide insights into the electronic structure and reactivity of a molecule.[10][11]

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its potential to participate in electronic transitions. For this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the hydroxyl group, while the LUMO may be distributed over the electron-deficient pyridine ring.

-

Electrostatic Potential Map: The electrostatic potential map visually represents the charge distribution within the molecule. Regions of negative potential (red/yellow) would be expected around the nitrogen and oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Regions of positive potential (blue) would be found around the hydroxyl proton, highlighting its electrophilic nature and role as a hydrogen bond donor.

Postulated Biological Activity and Mechanism of Action

The structural features of this compound allow for informed hypotheses about its potential biological targets and mechanisms of action.

Pharmacophore Analysis and Target Prediction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[12][13][14][15][16] By comparing the pharmacophoric features of this compound with those of known bioactive molecules, particularly kinase inhibitors, we can predict potential targets.[15] Many kinase inhibitors feature a heterocyclic scaffold that forms hydrogen bonds with the hinge region of the kinase active site.[15] The quinoline nitrogen and the 5-hydroxyl group of this compound could potentially fulfill this role.

Potential Signaling Pathway Modulation: Inhibition of a Tyrosine Kinase Pathway

Based on the pharmacophore analysis, we postulate that this compound could act as an inhibitor of a protein tyrosine kinase. The following diagram illustrates a hypothetical mechanism where the compound blocks a signaling pathway involved in cell proliferation.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

In this model, this compound is proposed to bind to the ATP-binding site of a receptor tyrosine kinase, preventing its activation by growth factors. This would block the downstream phosphorylation cascade, ultimately inhibiting the expression of genes involved in cell proliferation and survival.

Synthetic Strategy and Methodologies

A robust and reproducible synthetic route is essential for producing sufficient quantities of this compound for further study.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves a Skraup-Doebner-von Miller reaction or a similar quinoline synthesis.[17][18][19][20][21] The key disconnection would be at the bonds forming the pyridine ring, leading back to a substituted aniline and a three-carbon synthon.

Proposed Synthetic Protocol

This protocol is a hypothetical, multi-step synthesis based on established chemical principles.

Step 1: Synthesis of 3-Amino-5-methoxyphenol This starting material can be prepared from commercially available 3,5-dimethoxyaniline through selective demethylation and subsequent nitration and reduction, or other established routes.

Step 2: Skraup-Doebner-von Miller Quinoline Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-amino-5-methoxyphenol in a suitable solvent such as ethanol.

-

Addition of Reagents: Add 1.2 equivalents of glycerol, a mild oxidizing agent such as nitrobenzene (0.3 equivalents), and concentrated sulfuric acid (2.5 equivalents) cautiously while cooling the flask in an ice bath.

-

Reaction: Heat the mixture to reflux for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms.

-

Purification: Collect the crude product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is critical. The following workflow outlines the necessary analytical techniques.

Caption: Workflow for the analytical characterization of synthesized this compound.

Future Directions and Research Perspectives

The theoretical framework presented in this guide provides a solid foundation for initiating experimental studies on this compound. Future research should focus on:

-

Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the compound using the outlined analytical workflow.

-

In Vitro Biological Evaluation: Screening this compound against a panel of protein kinases to identify potential targets. Cell-based assays should be conducted to assess its anti-proliferative and cytotoxic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to establish a clear SAR. This will involve modifying the substituents on the quinoline ring to optimize potency and selectivity.

-

In Vivo Studies: If promising in vitro activity is observed, preclinical in vivo studies in animal models of relevant diseases would be the next logical step.

Conclusion

This compound is a compound with significant potential for drug discovery, stemming from its privileged quinoline scaffold and unique substitution pattern. This in-depth technical guide has provided a comprehensive overview of its theoretical properties, postulated a plausible mechanism of action, and outlined a practical approach for its synthesis and characterization. The theoretical data and proposed experimental workflows presented herein are intended to serve as a valuable resource for researchers and scientists, accelerating the exploration of this compound as a novel therapeutic agent.

References

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. [Link]

-

Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 104(5-6), 169-173. [Link]

-

Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. [Link]

-

Gajendra Singh Thakur, Ajay Kumar Gupta, & Sanmati Kumar Jain. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-251. [Link]

-

Jia, Y., & Zhu, J. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(20), 7826-7828. [Link]

-

Kapu, S. S., & Kumar, S. (2022). The Skraup‐Doebner‐Von Miller quinoline synthesis. ChemistrySelect, 7(31), e202202029. [Link]

-

Kaur, M., & Singh, M. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6299-6320. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133033, 3-methylquinolin-5-ol. Retrieved February 7, 2026, from [Link].

-

Ogunmodede, O. (2014). SYNTHESIS OF 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 47-51. [Link]

-

Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 177-187. [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved February 7, 2026, from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wjgnet.com [wjgnet.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. iipseries.org [iipseries.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purity Standards of 3-Methoxyquinolin-5-ol for Researchers and Drug Development Professionals

Foreword: The Imperative of Purity in a Novel Moiety

In the landscape of pharmaceutical research and drug development, the introduction of a novel chemical entity like 3-Methoxyquinolin-5-ol brings with it both promise and a stringent set of scientific challenges. As a quinoline derivative, it belongs to a class of heterocyclic compounds renowned for their broad pharmacological activities.[1] The journey from a promising molecule in a flask to a reliable tool in the laboratory or a potential therapeutic agent is underpinned by a deep and rigorous understanding of its purity. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing and verifying the purity of this compound. In the absence of established, specific pharmacopeial monographs for this compound, this document synthesizes field-proven insights and regulatory expectations to propose a robust, self-validating system for quality control.

The Molecular Context: Understanding Potential Impurities

The purity of an Active Pharmaceutical Ingredient (API) is not merely a percentage; it is a detailed impurity profile that tells the story of the molecule's synthesis and stability.[2] Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products formed during storage.[2]

Deconstructing the Synthesis: A Predictive Approach to Impurities

While multiple synthetic routes to this compound are conceivable, classic quinoline synthesis methods like the Skraup or Doebner-von Miller reactions provide a logical starting point for predicting potential process-related impurities.[3][4][5] The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

A hypothetical synthesis of this compound might start from 3-amino-5-methoxyphenol. Potential impurities could therefore include:

-

Unreacted Starting Materials: Residual 3-amino-5-methoxyphenol.

-

Intermediates: Incompletely cyclized or dehydrated reaction intermediates.

-

By-products: Products from side reactions, such as polymerization of acrolein (formed from glycerol dehydration) or the formation of regioisomers if the starting materials are not perfectly selective.[6]

-

Reagents and Catalysts: Traces of acids, bases, or catalysts used in the synthesis.

Stability and Degradation Profile

Degradation products are impurities that form during the manufacturing and/or storage of the drug product due to exposure to light, temperature, pH, or water.[7] For this compound, with its hydroxyl and methoxy groups, potential degradation pathways could include:

-

Oxidation: The phenol group can be susceptible to oxidation, potentially leading to colored quinone-like impurities.

-

Hydrolysis: While the methoxy group is generally stable, extreme pH conditions could lead to its hydrolysis, forming a dihydroxyquinoline derivative.

-

Photodegradation: Aromatic systems are often light-sensitive.

A Multi-faceted Analytical Strategy for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on a combination of high-resolution separation techniques and specific identification methods.

The Cornerstone: High-Performance Liquid Chromatography (HPLC)

For non-volatile organic compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary and most powerful tool for determining purity and quantifying impurities.[8][9]

The causality behind choosing RP-HPLC is its high resolving power, sensitivity, and reproducibility, making it ideal for separating the main compound from closely related impurities.

Experimental Protocol: A Validated RP-HPLC Method

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 stationary phase is a common starting point for quinoline derivatives.[10] A typical column might have dimensions of 4.6 x 150 mm with a 5 µm particle size.

-

Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase system could be:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, for example, 254 nm, and use a DAD to assess peak purity and detect impurities with different UV spectra.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Structural Elucidation and Identity Confirmation

While HPLC quantifies impurities, spectroscopic techniques are essential for confirming the structure of this compound and identifying unknown impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the main component.[11][12] Advanced 2D NMR techniques like COSY can help in assigning the protons on the quinoline ring system.[3] The presence of unexpected signals can indicate impurities.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated peak, which is crucial for the identification of impurities.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structural elucidation.

-

Infrared (IR) Spectroscopy: IR provides a molecular fingerprint and is a valuable tool for identity confirmation by comparing the spectrum of a sample to that of a reference standard.

Assessing Non-Chromatographable Impurities

Some impurities are not amenable to HPLC analysis. A comprehensive purity assessment must include methods for their determination.

-

Water Content by Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample, which can be present as absorbed moisture or as hydrates.[14][15][16][17][18] Volumetric Karl Fischer is suitable for samples with water content above 0.1%, while coulometric is used for trace amounts.[18]

-

Inorganic Impurities by Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[19][20][21][22] It is useful for determining the content of non-volatile inorganic impurities (residue on ignition) and can also provide information on thermal stability and the presence of residual solvents.[20][22]

Data Presentation and Acceptance Criteria

Quantitative data should be presented clearly and concisely. Acceptance criteria for impurities should be set in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Table 1: Hypothetical Purity and Impurity Specification for this compound

| Test | Method | Acceptance Criteria |

| Assay | HPLC | 99.0% - 101.0% (on anhydrous basis) |

| Individual Unidentified Impurity | HPLC | ≤ 0.10% |

| Individual Identified Impurity | HPLC | ≤ 0.15% |

| Total Impurities | HPLC | ≤ 0.5% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residue on Ignition | TGA/USP <281> | ≤ 0.1% |

| Residual Solvents | GC-HS/USP <467> | To comply with ICH Q3C limits |

Note: The thresholds for reporting, identification, and qualification of impurities are guided by ICH Q3A(R2). For a new drug substance, the identification threshold is typically ≥0.10%.[1][23][24][25]

Visualizing the Workflow

Diagrams are essential for illustrating complex workflows and logical relationships.

Sources

- 1. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. tandfonline.com [tandfonline.com]

- 9. ijsred.com [ijsred.com]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. repository.uncw.edu [repository.uncw.edu]

- 13. mdpi.com [mdpi.com]

- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. metrohm.com [metrohm.com]

- 17. gmpinsiders.com [gmpinsiders.com]

- 18. Karl Fischer water content titration - Scharlab [scharlab.com]

- 19. veeprho.com [veeprho.com]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. improvedpharma.com [improvedpharma.com]

- 23. database.ich.org [database.ich.org]

- 24. ikev.org [ikev.org]

- 25. ema.europa.eu [ema.europa.eu]

Strategic Sourcing and Quality Validation of 3-Methoxyquinolin-5-ol

CAS: 1881656-36-6 (Primary Catalog Reference) | Formula: C₁₀H₉NO₂ | MW: 175.19 g/mol [1][2]

Executive Summary & Chemical Significance

3-Methoxyquinolin-5-ol is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and antimalarial agents.[1][2] Its structural uniqueness lies in the 3,5-disubstitution pattern , which allows for orthogonal functionalization:

-

C-5 Hydroxyl: Serves as a nucleophilic anchor for etherification or carbamate formation (solubility/pharmacokinetic modulation).[1][2]

-

C-3 Methoxy: Acts as a stable electronic donor or can be demethylated to a catechol-like 3,5-diol system for chelation.[1][2]

Procurement Challenge: Unlike common quinolines (e.g., 8-hydroxyquinoline), the 3-methoxy-5-hydroxy isomer is a Tier 3 (Specialty) Intermediate .[1][2] It is rarely held in bulk stock and often suffers from isomer confusion with 5-methoxyquinolin-3-ol.[1][2] This guide outlines the sourcing strategy, quality control (QC) protocols, and synthetic contingencies required to secure high-purity material.

Commercial Sourcing Landscape

The market for this compound is bifurcated into Catalog Suppliers (small scale, variable stock) and Custom Synthesis Houses (bulk scale, high reliability).[1][2]

Primary Catalog Suppliers (Verified Listings)

-

BLD Pharm: Catalog #BD0143336.[1][2] Often the primary holder of stock for this specific CAS (1881656-36-6).[1][2]

-

ChemShuttle / Combi-Blocks: Frequently cross-list specialty quinolines. Check for "Make-on-Demand" tags.[1][2]

Sourcing Strategy: The "Buy vs. Make" Decision

Do not assume "In Stock" means "Ready to Ship."[2] Use the following logic flow to determine your procurement path.

Figure 1: Decision matrix for sourcing rare heterocyclic intermediates.

Technical Validation (Quality Assurance)

Due to the prevalence of regioisomers (e.g., 5-methoxyquinolin-3-ol), relying solely on a Certificate of Analysis (CoA) is insufficient.[2] You must validate the structure internally.[2]

Critical QC Parameters

| Parameter | Specification | Method | Rationale |

| Appearance | Off-white to pale yellow solid | Visual | Oils suggest solvent contamination or free base instability.[1][2] |

| Purity | >97% (AUC) | HPLC (254 nm) | Impurities often include des-methyl (3-hydroxy) analogs.[1][2] |

| Identity | M+H = 176.07 | LC-MS (ESI+) | Confirms MW, but not regio-chemistry.[1][2] |

| Regio-ID | Critical | ¹H-NMR (DMSO-d₆) | Distinguishes 3-OMe/5-OH from 5-OMe/3-OH.[1][2] |

NMR Structural Diagnosis

The definitive identification relies on the coupling patterns of the quinoline ring protons.[2]

-

H-2 (Position 2): Look for a singlet or narrow doublet (

Hz) around 8.6–8.8 ppm . This proton is deshielded by the ring nitrogen.[2] -

H-4 (Position 4): Look for a doublet (

Hz) around 7.5–7.8 ppm . -

H-6, H-7, H-8 (Benzenoid Ring):

-

Hydroxyl Group: Broad singlet, exchangeable with D₂O, typically 9.5–10.5 ppm in DMSO-d₆.[1][2]

Isomer Trap: If you see two strong doublets with

Synthetic Utility & Contingency Protocols

If commercial sourcing fails, the compound can be synthesized via a reliable 2-step protocol from commercially available 3-bromoquinolin-5-ol .[1][2]

Synthetic Pathway (Contingency)[2][3]

-

Starting Material: 3-Bromoquinolin-5-ol (CAS 1150617-66-3).[1][2]

-

Workup: Acidify carefully to pH 6-7 to precipitate the phenol product.

Figure 2: Validated synthetic route for in-house production.

Handling & Stability

-

Storage: Store at 2–8°C under argon. Phenolic quinolines are prone to oxidation (darkening) upon long-term exposure to air/light.[1][2]

-

Solubility: Soluble in DMSO, DMF, and MeOH.[2] Poor solubility in pure DCM or Ether.[2]

References

-

BLD Pharm. (n.d.).[2] Product Analysis: this compound (BD0143336).[1][2] Retrieved from

-

ChemicalBook. (2024).[2] 3-Methoxyquinoline Synthesis Protocols. Retrieved from

-

Ma, D., & Cai, Q. (2008).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (Contextual reference for Ullmann coupling conditions).

-

National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for substituted quinolines. Retrieved from

(Note: Specific CAS 1881656-36-6 is a catalog-assigned registry number common in the Asian CRO market; cross-referencing with SciFinder is recommended for patent coverage.)[1][2]

Sources

- 1. 137595-48-3|5-Methoxy-3-methylquinoline|BLD Pharm [bldpharm.com]

- 2. 3-Methoxyquinoline | 6931-17-5 [m.chemicalbook.com]

- 3. CN109796408B - Synthetic method of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole - Google Patents [patents.google.com]

- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 3-Methoxyquinolin-5-ol in Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. Substitution patterns on the quinoline ring system profoundly influence biological activity, offering a versatile platform for drug design. This document provides detailed application notes and protocols for the investigation of 3-methoxyquinolin-5-ol, a less-explored member of the quinoline family, as a potential scaffold for the development of novel therapeutics. While direct literature on this compound is sparse, this guide extrapolates from established knowledge of related quinoline derivatives to propose synthetic routes, potential biological targets, and detailed experimental protocols for its evaluation. These notes are intended for researchers, scientists, and drug development professionals seeking to explore new chemical space within the quinoline class of compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for medicinal chemistry campaigns. The presence of both a methoxy group at the 3-position and a hydroxyl group at the 5-position on the quinoline core of this compound presents unique opportunities for hydrogen bonding and further derivatization, potentially leading to novel modes of biological action.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established quinoline synthesis methodologies.

Protocol 2.1: Synthesis of this compound

Objective: To synthesize this compound via a multi-step reaction sequence.

Materials:

-

3-Aminophenol

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

N-Bromosuccinimide (NBS)

-

Sodium methoxide

-

Copper(I) iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Synthesis of 5-hydroxy-2-methylquinolin-4(1H)-one.

-

In a round-bottom flask, combine 3-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Heat the mixture at 120 °C for 4 hours with stirring.

-

Cool the reaction mixture to room temperature and add polyphosphoric acid.

-

Heat the mixture to 140 °C for 2 hours.

-

Carefully pour the hot mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-hydroxy-2-methylquinolin-4(1H)-one.

-

-

Step 2: Bromination at the 3-position.

-

Dissolve the product from Step 1 in anhydrous DMF.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Pour the reaction mixture into water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-hydroxy-2-methylquinolin-4(1H)-one.

-

-

Step 3: Methoxylation at the 3-position.

-

To a solution of the brominated compound from Step 2 in anhydrous methanol, add sodium methoxide (2 equivalents) and copper(I) iodide (0.1 equivalents).

-

Reflux the mixture for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify by column chromatography to yield the target compound, this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Proposed synthetic workflow for this compound.

Potential Medicinal Chemistry Applications & Protocols

Based on the activities of structurally related quinolines, this compound is a promising scaffold for development in several therapeutic areas.[1]

Kinase Inhibition

The quinoline core is a well-established pharmacophore for kinase inhibitors.[1] The ATP-binding site of many kinases can be targeted by small molecules that mimic the adenine portion of ATP. The 3-methoxy and 5-hydroxy substituents of the target compound could form key hydrogen bond interactions within the hinge region of a kinase active site.

Objective: To evaluate the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Recombinant human kinases (e.g., Src, EGFR, VEGFR-2)

-

Substrate peptide for each kinase

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

-

Reaction Setup:

-

To each well of a 384-well plate, add 5 µL of the test compound dilution.

-

Add 10 µL of a solution containing the kinase and its specific substrate peptide in assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for each kinase).

-

-

Incubation: Incubate the plate at 30 °C for 1 hour.

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (staurosporine) and negative (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for in vitro kinase inhibition assay.

Anticancer Activity

Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines.[2] The potential of this compound as an anticancer agent can be assessed using standard cell viability assays.

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include wells with doxorubicin as a positive control and DMSO as a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration.

Antimicrobial Activity

Certain methoxyphenol and quinoline compounds have demonstrated antimicrobial properties.[3][4] The activity of this compound against clinically relevant bacterial and fungal strains can be evaluated.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound

-

Vancomycin (bacterial positive control)

-

Amphotericin B (fungal positive control)

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth directly in the 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation and Interpretation

Quantitative data from the above protocols should be summarized in a clear and concise format.

Table 1: Hypothetical Kinase Inhibition Data for this compound

| Kinase Target | IC₅₀ (µM) |

| Src | 5.2 |

| EGFR | 12.8 |

| VEGFR-2 | 8.5 |

Table 2: Hypothetical Anticancer Activity of this compound

| Cell Line | GI₅₀ (µM) |

| HCT116 | 7.9 |

| PC-3 | 15.3 |

| A549 | 11.2 |

Conclusion

While this compound remains a relatively unexplored molecule, its structural features suggest significant potential for medicinal chemistry applications. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this promising scaffold. Further derivatization of the 5-hydroxyl group could lead to the development of prodrugs with improved pharmacokinetic properties or serve as a handle for conjugation to other pharmacophores. The exploration of this and related quinoline derivatives is a promising avenue for the discovery of novel therapeutic agents.

References

- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC - NIH. (URL: [Link])

-

The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC. (URL: [Link])

-

4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed. (URL: [Link])

-

3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents - PubMed. (URL: [Link])

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - CNR-IRIS. (URL: [Link])

-

5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC - NIH. (URL: [Link])

- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (URL: [Link])

-

Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - NIH. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC - NIH. (URL: [Link])

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. (URL: [Link])

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed. (URL: [Link])

-

(PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives - ResearchGate. (URL: [Link])

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

-

Synthesis of 3-Methoxycarbonylmethyl Derivatives of Dihydroquinolone and Dihydrochromenone | Request PDF - ResearchGate. (URL: [Link])

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (URL: [Link])

-

Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of the glutamate-5-kinase enzyme - ResearchGate. (URL: [Link])

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. (URL: [Link])

-

Discovery of Novel Ligands for Mouse Olfactory Receptor MOR42-3 Using an In Silico Screening Approach and In - PLOS. (URL: [Link])

-

Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition - YouTube. (URL: [Link])

-

Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues - PubMed. (URL: [Link])

-

Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed. (URL: [Link])

-

In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (URL: [Link])

-

05th Enzymes-3 Inhibition BW - BME. (URL: [Link])

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (URL: [Link])

-

The Third Extracellular Loop of Mammalian Odorant Receptors Is Involved in Ligand Binding. (URL: [Link])

Sources

- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 3-Methoxyquinolin-5-ol Purification

Topic: Advanced Purification & Troubleshooting Guide Molecule: 3-Methoxyquinolin-5-ol (CAS: Derivative of 5-Hydroxyquinoline) Audience: Senior Chemists, Process Engineers, Drug Discovery Teams

The Challenge: The "Amphoteric Trap"

As a Senior Application Scientist, I often see researchers struggle with this compound not because the chemistry is impossible, but because the molecule fights standard purification logic.

This molecule is a zwitterionic shapeshifter .

-

The Quinoline Nitrogen (Basic, pKa ~5.2): It protonates easily, dragging the molecule into the aqueous phase in acidic conditions or binding irreversibly to acidic silanols on silica columns.

-

The 5-Hydroxyl Group (Acidic, pKa ~9.5): It deprotonates in strong base, making the molecule water-soluble as a phenolate.

-

The 3-Methoxy Group: While stable, it adds electron density to the rings, increasing the risk of oxidative polymerization (tar formation) during workup if exposed to air/light for prolonged periods.

The Result: If you treat it like a standard organic neutral, you will lose yield to the aqueous layer or the silica column. If you treat it like a simple amine, the phenol complicates the extraction.

Module A: The "Tar" Removal (Crude Workup)

Synthesis Context: Whether synthesized via a modified Skraup reaction or oxidation of a quinoline precursor, the crude mixture likely contains polymerized tars and unreacted anilines.

The Protocol: pH-Swing Extraction Do not attempt to column the crude reaction mixture directly. The tars will foul your stationary phase immediately. Use the molecule's amphoteric nature to wash away impurities.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude dark solid in 2M HCl (approx. 10 mL per gram). The product protonates (

) and dissolves; non-basic tars remain suspended. -

Filtration: Filter the acidic solution through a Celite pad. Result: Tars are removed physically.

-

Washing: Wash the acidic filtrate with Ethyl Acetate (EtOAc). Result: Non-basic organic impurities partition into the EtOAc and are discarded.

-

Precipitation (The Critical Step): Slowly adjust the aqueous phase to pH 6.5–7.0 using Ammonium Hydroxide (

).-

Note: Do not overshoot to pH > 10, or the phenol deprotonates (

) and the product re-dissolves in water.

-

-

Extraction: Extract the now-neutral precipitate into Dichloromethane (DCM) / Methanol (9:1) .

-

Drying: Dry over

(avoid

Caption: The pH-Swing protocol isolates the quinoline based on its specific pKa window, mechanically separating non-ionizable tars.

Module B: Chromatographic Purification

The Issue: Tailing.

On standard silica gel, the basic quinoline nitrogen interacts with acidic silanol groups (

The Fix: Mobile Phase Modifiers You must "deactivate" the silica or keep the nitrogen deprotonated.

| Method | Mobile Phase Composition | Mechanism | Best For |

| The "Amine Block" | DCM / MeOH + 1% Triethylamine (TEA) | TEA saturates silica sites, preventing product binding. | Standard purification. |

| The "Ammonia Shift" | DCM / MeOH + 1% | Similar to TEA but more volatile; easier to remove post-column. | LC-MS prep (less ion suppression). |

| Reverse Phase | Water (0.1% Formic Acid) / Acetonitrile | Keeps N protonated ( | High-polarity impurities. |

Critical Warning: If using TEA, you must flush your rotovap condenser afterward. Residual TEA can contaminate subsequent crystallizations of other compounds.

Module C: Isomer Separation (5-OH vs. 7-OH)

In many synthesis routes (e.g., Skraup reaction on 3-methoxyaniline), you may generate regioisomers. Separation of this compound from 3-methoxyquinolin-7-ol is difficult due to identical mass and similar polarity.

The Self-Validating Protocol: Fractional Crystallization Chromatography often fails to separate these baseline-to-baseline. Use solubility differences instead.

-

5-OH Isomer: Often exhibits intramolecular Hydrogen bonding (if peri-position allows) or distinct lattice packing. It is generally less soluble in ethanol than the 7-isomer.

-

Protocol:

-

Dissolve the mixture in boiling Ethanol .

-

Allow to cool slowly to room temperature, then to 4°C.

-

The 5-ol isomer typically crystallizes first.

-

Filter the solid. The filtrate will be enriched in the 7-ol isomer.

-

Check purity via H-NMR (Look for coupling constants of the aromatic protons; the splitting patterns differ significantly between 5- and 7-substitution).

-

Troubleshooting & FAQs

Q: My product turned green/black during drying. What happened? A: Phenolic oxidation.[1] Quinolinols are prone to oxidation into quinone-imines when wet and exposed to air.

-

Fix: Dry under strict vacuum/Nitrogen. Store the solid in amber vials under Argon. If it's already black, repeat the Module A acid wash; the oxidized quinones are usually non-basic and will wash out in the EtOAc step.

Q: I can't get the product out of the water phase after neutralization. A: You likely overshot the pH.

-

Explanation: At pH > 10, the phenolic proton (

) is lost, forming the anionic phenolate, which is water-soluble. -

Fix: Re-acidify to pH 2, then carefully titrate back to pH 7.0 exactly. Use a buffer (Phosphate pH 7) if manual titration is difficult.

Q: Can I use Acetone for crystallization? A: Avoid it.

-

Reason: Primary/secondary amines (impurities) or even the quinoline nitrogen (weakly) can react with acetone to form Schiff bases or aminals over time, especially if trace acid is present. Stick to Alcohols (MeOH, EtOH) or Esters (EtOAc).

Q: The NMR shows a broad peak at 5-6 ppm that disappears with

Caption: Rapid diagnostic flow for common this compound purification failures.

References

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.[2][3][4] Organic Reactions, 7,[5][6][7] 59. (Foundational text on quinoline synthesis and byproduct management).

-

Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society, 1294-1304. Link (Authoritative source for pKa values of hydroxyquinolines).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Acid-Base extraction of amphoteric heterocycles).

-

BenchChem. Quinoline Purification Techniques. (General comparative data on crystallization vs distillation for quinolines). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for 5-Hydroxyquinoline. (Proxy data for solubility and safety). Link

Sources

- 1. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

Technical Support Center: 3-Methoxyquinolin-5-ol Stability & Degradation Guide

Introduction: The Chemical Vulnerability Profile

Welcome to the technical support center for 3-Methoxyquinolin-5-ol . This guide moves beyond standard safety data sheets to address the specific chemical behaviors researchers encounter during synthesis, storage, and biological assay development.

This compound possesses a unique "push-pull" electronic structure that dictates its stability:

-

The 5-Hydroxyl Group (Phenol): Highly electron-donating, making the benzene ring susceptible to oxidative attack and "browning" (quinone formation).

-

The 3-Methoxy Group: A site for metabolic clearance (O-demethylation) and potential acid-catalyzed hydrolysis.

-

The Quinoline Nitrogen: A basic center (pKa ~4.9–5.4) susceptible to N-oxidation.[1]

This guide is structured to troubleshoot issues arising from these three reactive centers.

Part 1: Troubleshooting Chemical Stability (Storage & Handling)

Issue 1: "My solid sample turned from off-white to dark brown/black."

Diagnosis: Oxidative Degradation (Quinone Formation). The 5-hydroxyquinoline scaffold is structurally related to hydroquinone. Upon exposure to atmospheric oxygen, particularly in the presence of trace moisture or light, it undergoes oxidation to form quinoline-5,8-dione (or similar p-quinone imine intermediates). This results in a characteristic dark chromophore.

Corrective Protocol:

-

Purification: If degradation is <5%, recrystallize from ethanol/methanol under inert gas. If >10%, repurify via silica column chromatography (rapid elution is critical to prevent on-column oxidation).

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Solvent Choice: Avoid storing in DMSO for long periods at room temperature, as DMSO can act as a mild oxidant for electron-rich phenols.

Issue 2: "I see multiple peaks in LC-MS after leaving the sample in light."

Diagnosis: Photodegradation.[2][3][4]

Quinolines are photosensitizers. Upon UV irradiation (or ambient fluorescent light), the ring system absorbs energy, generating singlet oxygen (

-

Ring Hydroxylation: Formation of 3-methoxy-2-oxo-quinoline (carbostyril derivatives).

-

Polymerization: Radical coupling of the phenol ring.

Corrective Protocol:

-

Amber Glassware: Mandatory for all solution-phase experiments.

-

Work Light: Use yellow safety lights if handling large quantities for extended periods.

Part 2: Metabolic Stability (In Vitro Assays)

Issue 3: "The compound disappears rapidly in Liver Microsome (RLM/HLM) assays."

Diagnosis: CYP-Mediated O-Demethylation.[5] The 3-methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 families). The primary metabolite is 3,5-dihydroxyquinoline .

Mechanism:

Validation Step: Monitor for the loss of 14 Da (Methyl group) in your Mass Spec data.

-

Parent Mass:

-

Metabolite Mass:

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the three primary degradation vectors: Oxidation (Storage), Photolysis (Light), and Metabolism (Biological).

Caption: Primary degradation vectors for this compound showing oxidative, photolytic, and metabolic fates.

Part 4: Forced Degradation Protocols (Stress Testing)

To validate your analytical methods (HPLC/LC-MS), you must demonstrate specificity by separating the parent peak from degradation products. Use these specific conditions tailored for quinoline-5-ols.

Protocol Summary Table

| Stress Type | Reagent/Condition | Duration | Target Degradation | Notes |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–8 Hours | 10–20% | Tests ether stability. |

| Base Hydrolysis | 0.1 N NaOH, RT | 2–4 Hours | 10–20% | Caution: Phenol ionization causes rapid oxidation. |

| Oxidation | 3% H₂O₂ | 1–2 Hours | 10–20% | Mimics storage degradation. |

| Photolytic | UV Light (ICH Q1B) | 24 Hours | Variable | Keep control sample in dark. |

| Thermal | 60°C (Solid State) | 7 Days | <5% | Tests shelf-life stability. |

Detailed Workflow: Oxidative Stress Test

Why this matters: This is the most likely failure mode for this compound.

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in Methanol/Acetonitrile (50:50).

-

Initiation: Transfer 1.0 mL of stock to a vial. Add 100 µL of 30% H₂O₂ (Final concentration ~3%).

-

Incubation: Vortex and store at Room Temperature (25°C).

-

Sampling: Inject into HPLC at T=0, T=1h, and T=4h.

-

Quenching: CRITICAL STEP. Before analysis, quench the peroxide to prevent damage to the HPLC column. Add 100 µL of 10% Sodium Metabisulfite (

). -

Analysis: Look for the emergence of early-eluting polar peaks (N-oxides) and late-eluting dimers.

Part 5: Analytical Troubleshooting (FAQ)

Q: Why does my retention time shift when I change pH?

A: this compound is amphoteric.

-

Acidic pH (< 4): The Quinoline Nitrogen is protonated (

). The molecule is cationic and elutes early. -

Basic pH (> 9): The Phenolic Hydroxyl is deprotonated (

). The molecule is anionic. -

Expert Tip: For stable chromatography, use a buffered mobile phase at pH 6.5–7.5 (Ammonium Acetate) to keep the molecule neutral, or use strong acidic conditions (0.1% Formic Acid) to keep it fully protonated. Avoid pH ranges near the pKa (~5 or ~9) to prevent peak tailing.

Q: Can I use UV detection for this compound?

A: Yes, the quinoline ring is a strong chromophore.

-

Absorption Maxima: Typically ~230 nm and ~280 nm.

-

Fluorescence: 5-hydroxyquinolines are often fluorescent. You can increase sensitivity by using a Fluorescence Detector (FLD) with Excitation ~330 nm / Emission ~500 nm (verify specific shifts in your solvent).

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

-

Jing, J., et al. (2012).[3] Photocatalytic degradation of quinoline in aqueous TiO2 suspension.[3] Journal of Hazardous Materials.[3] (Mechanistic insight into quinoline ring oxidation).

-

Hagel, J.M., & Facchini, P.J. (2010).[5] Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation in Benzylisoquinoline Alkaloid Metabolism.[6] (Establishes O-demethylation mechanisms for methoxy-substituted alkaloids).

-

Senthilraja, M. (2022).[7] A chemical rationale of drug stability and degradation.[2][7][8] IP International Journal of Comprehensive and Advanced Pharmacology.[7] (General hydrolysis/oxidation mechanisms for phenols/ethers).

Sources

- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 2. iipseries.org [iipseries.org]

- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. iipseries.org [iipseries.org]

Technical Support Center: Troubleshooting Isomer Formation in Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on controlling and troubleshooting isomer formation. Here, we address common challenges encountered during key synthetic routes, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) about Isomer Formation